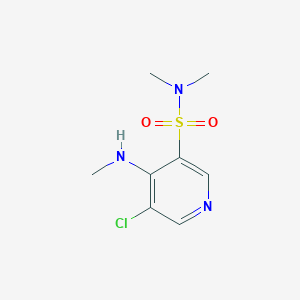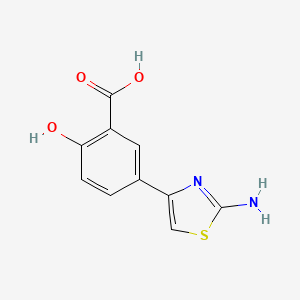
5-(2-Aminothiazol-4-yl)-2-hydroxybenzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2-Aminothiazol-4-yl)-2-hydroxybenzoic acid is a compound that belongs to the class of organic compounds known as aminothiazoles. These compounds are characterized by the presence of a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms. The compound also features a hydroxybenzoic acid moiety, which is a benzene ring substituted with a hydroxyl group and a carboxylic acid group. This unique structure imparts a variety of chemical and biological properties to the compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Aminothiazol-4-yl)-2-hydroxybenzoic acid typically involves the reaction of 2-aminothiazole with salicylic acid under specific conditions. One common method includes the use of a condensation reaction where 2-aminothiazole is reacted with salicylic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2). The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods. These could include continuous flow synthesis, where the reactants are continuously fed into a reactor and the product is continuously removed. This method can improve yield and reduce reaction times. Additionally, the use of catalysts and optimized reaction conditions can further enhance the efficiency of the industrial production process .
Análisis De Reacciones Químicas
Types of Reactions
5-(2-Aminothiazol-4-yl)-2-hydroxybenzoic acid can undergo a variety of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
5-(2-Aminothiazol-4-yl)-2-hydroxybenzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to inhibit bacterial growth.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and as a precursor for various chemical processes.
Mecanismo De Acción
The mechanism of action of 5-(2-Aminothiazol-4-yl)-2-hydroxybenzoic acid involves its interaction with specific molecular targets. For example, its antimicrobial activity is attributed to its ability to inhibit the synthesis of bacterial cell walls by targeting enzymes involved in peptidoglycan synthesis. Additionally, its anti-inflammatory effects are believed to result from the inhibition of cyclooxygenase (COX) enzymes, which play a key role in the inflammatory response .
Comparación Con Compuestos Similares
Similar Compounds
2-Aminothiazole: A simpler analog that lacks the hydroxybenzoic acid moiety.
Salicylic Acid: Contains the hydroxybenzoic acid moiety but lacks the aminothiazole ring.
5-(2-Aminothiazol-4-yl)-2-methoxybenzoic acid: Similar structure but with a methoxy group instead of a hydroxyl group.
Uniqueness
5-(2-Aminothiazol-4-yl)-2-hydroxybenzoic acid is unique due to the combination of the aminothiazole and hydroxybenzoic acid moieties. This unique structure imparts a range of chemical and biological properties that are not observed in the individual components or other similar compounds.
Propiedades
Fórmula molecular |
C10H8N2O3S |
|---|---|
Peso molecular |
236.25 g/mol |
Nombre IUPAC |
5-(2-amino-1,3-thiazol-4-yl)-2-hydroxybenzoic acid |
InChI |
InChI=1S/C10H8N2O3S/c11-10-12-7(4-16-10)5-1-2-8(13)6(3-5)9(14)15/h1-4,13H,(H2,11,12)(H,14,15) |
Clave InChI |
AHYMLGMKOLOTAT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1C2=CSC(=N2)N)C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(Z)-(3,5-dibromo-2-hydroxyphenyl)methylideneamino]pyridine-3-carboxamide](/img/structure/B11805766.png)
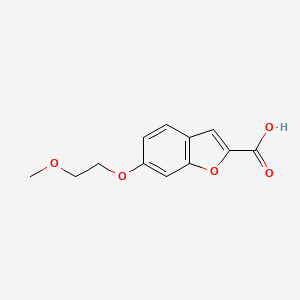
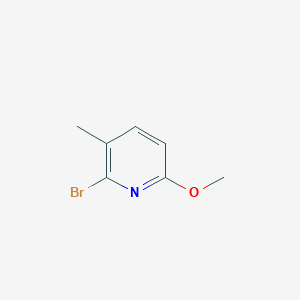
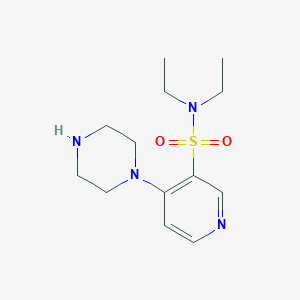
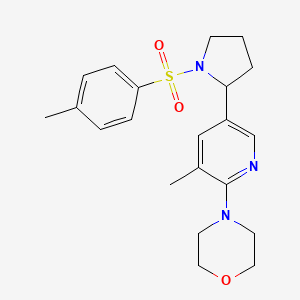


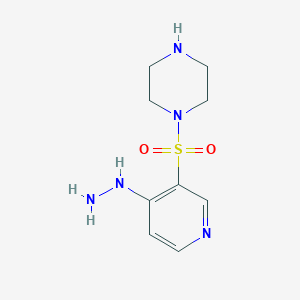
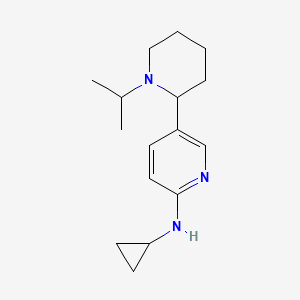
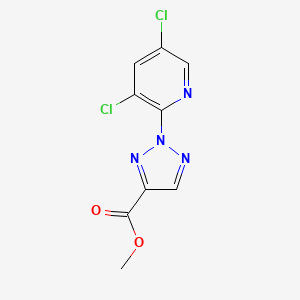
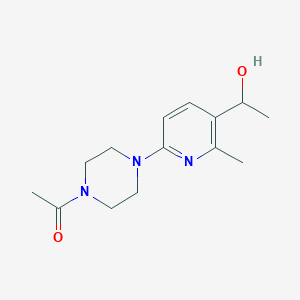
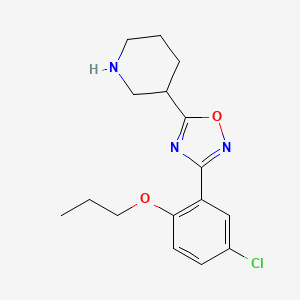
![5-Amino-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1H-pyrazole-4-carboxamide](/img/structure/B11805821.png)
